molecular formula C10H11NO3 B4584992 1-(Furan-2-ylmethyl)piperidine-2,6-dione

1-(Furan-2-ylmethyl)piperidine-2,6-dione

Cat. No.: B4584992
M. Wt: 193.20 g/mol
InChI Key: YIIKNVXDEJFRCR-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-furylmethyl)-2,6-piperidinedione is 193.07389321 g/mol and the complexity rating of the compound is 236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Chemical Reactivity

1-(2-furylmethyl)-2,6-piperidinedione serves as a critical intermediate in the synthesis of trisubstituted piperidines and indolizidines. Harris and Padwa (2003) demonstrated a method involving aza-Achmatowicz oxidation followed by conjugate addition, enabling the synthesis of complex structures such as the indolizidine alkaloid 223A from a skin extract of Dendrobates pumilio Schmidt (Harris & Padwa, 2003). The same team further highlighted the efficiency of this approach in synthesizing 2,5,6-trisubstituted piperidines through a short, effective pathway (Harris & Padwa, 2002).

Medicinal Chemistry and Therapeutic Potential

In medicinal chemistry, 1-(2-furylmethyl)-2,6-piperidinedione derivatives have shown promise. A study by Hassan et al. (2018) on multifunctional amides synthesized from 2-furyl(1-piperazinyl)methanone highlighted moderate enzyme inhibitory potentials and mild cytotoxicity, showing potential as therapeutic agents for Alzheimer's disease (Hassan et al., 2018).

Structural and Mechanistic Insights

Structural investigations of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone and its derivatives have provided insights into the influence of substituents on piperidine ring conformations. A study by Sukumar et al. (1994) revealed how the nitroso moiety in an N-nitroso derivative affects the conformation and orientation of substituents in the piperidine ring, with implications for molecular design and reactivity (Sukumar et al., 1994).

Novel Synthetic Applications

Research has also focused on novel synthetic applications of 1-(2-furylmethyl)-2,6-piperidinedione derivatives. For example, Phuong et al. (2017) synthesized a heterocyclic system containing piperidine and dioxaborinine rings, showing potential for various bioactivities such as dermatology and anticoagulant agents (Phuong et al., 2017).

Properties

IUPAC Name

1-(furan-2-ylmethyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-4-1-5-10(13)11(9)7-8-3-2-6-14-8/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIKNVXDEJFRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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